molecular formula C27H27N5O5S B2843275 ETHYL 4-(4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE CAS No. 398999-31-0

ETHYL 4-(4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2843275
CAS No.: 398999-31-0
M. Wt: 533.6
InChI Key: MIJPIMRCLOVZJA-UHFFFAOYSA-N
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Description

Ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves multiple steps. One common method includes the reaction of 1H-benzimidazole with 4-nitrobenzoyl chloride to form 4-(1H-benzimidazol-2-yl)phenyl)carbamate. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(4-{[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}BENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is unique due to its combination of a benzimidazole moiety with a sulfonylpiperazine group. This structural feature enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O5S/c1-2-37-27(34)31-15-17-32(18-16-31)38(35,36)22-13-9-20(10-14-22)26(33)28-21-11-7-19(8-12-21)25-29-23-5-3-4-6-24(23)30-25/h3-14H,2,15-18H2,1H3,(H,28,33)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJPIMRCLOVZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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